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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylnicotinonitrile

Cat. No.: B188196 Get Quote

This guide provides a detailed spectroscopic comparison of substituted 2-amino-4,6-

diphenylnicotinonitrile analogues, offering valuable data for researchers, scientists, and

professionals in drug development. The information presented is compiled from experimental

studies to facilitate the characterization and differentiation of these compounds.

Spectroscopic Data Comparison
The structural confirmation and electronic properties of 2-aminonicotinonitrile derivatives are

primarily determined through a combination of spectroscopic techniques, including Infrared

(IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-

Visible/Fluorescence spectroscopy.[1] The following sections summarize the key quantitative

data for a series of 2-amino-4,6-diphenylnicotinonitrile derivatives.[1]

1. Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the characteristic functional groups present in the 2-

aminonicotinonitrile core structure. The primary absorptions are associated with the amino (N-

H) and nitrile (C≡N) groups.[1]

N-H Stretching: The amino group typically exhibits two distinct stretching bands. For the

analyzed analogues, these bands were observed in the ranges of 3412–3487 cm⁻¹ and

3300–3368 cm⁻¹.[1]
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C≡N Stretching: The nitrile group presents a sharp, characteristic absorption band. For 2-

amino-4,6-diphenylnicotinonitrile (Compound 1), this appears at 2205 cm⁻¹.[1]

Compound Substituents
N-H Stretching
(cm⁻¹)

C≡N
Stretching
(cm⁻¹)

Other Key
Bands (cm⁻¹)

1
Unsubstituted

Phenyl Rings
3463, 3299 2205

1637 (C=C),

1572, 1548,

1495 (Aromatic)

[1]

5
4-Methoxyphenyl

at C6
3487, 3368 2204

1617, 1606

(C=C), 1572,

1543 (Aromatic),

1238 (C-O)[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

the hydrogen and carbon atoms, respectively, confirming the molecular structure. The spectra

were recorded in CDCl₃.[1]

¹H-NMR: A characteristic singlet for the proton at the 5-position of the pyridine ring is

observed between 7.09–7.25 ppm. The amino (-NH₂) protons appear as a broad singlet in

the range of 5.30–5.38 ppm.[1]

¹³C-NMR: The carbon signals confirm the pyridine and phenyl ring structures, along with the

nitrile and amino-substituted carbons.[1]
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Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)

1

8.03 (dd, 2H), 7.67 (dd, 2H),

7.55 (q, 3H), 7.52–7.49 (m,

3H), 7.25 (s, 1H, H-5), 5.38 (s,

2H, NH₂)[1]

160.23, 159.85, 155.15,

137.96, 136.95, 130.22,

129.85, 128.97, 128.83,

128.19, 127.34, 117.15 (CN),

111.32, 88.33[1]

5

8.02 (d, 2H), 7.66 (d, 2H),

7.57–7.51 (m, 3H), 7.19 (s, 1H,

H-5), 7.03–7.00 (m, 2H), 5.34

(s, 2H, NH₂), 3.90 (s, 4H,

OCH₃)[1]

161.49, 160.19, 159.34,

154.94, 137.11, 130.36,

129.76, 128.93, 128.86,

128.17, 117.35 (CN), 114.18,

110.49, 87.45, 55.44 (OCH₃)

[1]

3. Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and

confirm the elemental composition of the synthesized analogues. The spectra typically show

the protonated molecular ion [M+H]⁺ and, in some cases, the sodium adduct [M+Na]⁺.[1]

Compound
Molecular
Formula

Calculated m/z
[M+H]⁺

Observed m/z
[M+H]⁺

Observed m/z
[M+Na]⁺

1 C₁₈H₁₃N₃ 272.1182 271.9693 293.9424[1]

5 C₁₉H₁₅N₃O 302.1288 302.0650 324.0657[1]

4. Fluorescence Spectroscopy

The photophysical properties of these compounds are solvent-dependent. The fluorescence

emission spectra show two main bands, which are attributed to n–π* and π–π* electronic

transitions.[1] The data below highlights the emission maxima (λem) in various solvents at a

concentration of 1.45 × 10⁻⁸ M.[1]
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Compound
Toluene
(nm)

THF (nm) DCM (nm) DMSO (nm)
Methanol
(nm)

1 394 400 404 412 410

2 396 401 406 414 412

3 398 405 408 416 414

4 401 408 412 420 418

5 405 412 415 424 422

6 409 416 420 427 425

Experimental Protocols
1. Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Analogues

The synthesis of the 2-aminonicotinonitrile derivatives (Compounds 1-6) is achieved through a

two-step process.[1]

Step 1: Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a

substituted aldehyde are reacted in ethanol under basic conditions (10% alcoholic NaOH) at

room temperature. This reaction yields the corresponding chalcone intermediate.[1]

Step 2: Cyclization: The obtained chalcone (1 mmol) is reacted with malononitrile (1 mmol)

and ammonium acetate (3 mmol) in absolute ethanol. The mixture is refluxed overnight to

yield the final 2-amino-4,6-diphenylnicotinonitrile product.[1]

2. Spectroscopic Analysis

IR Spectroscopy: Infrared spectra were recorded using the KBr pellet method.[1] The

characteristic absorption bands were analyzed to identify functional groups.

NMR Spectroscopy: ¹H and ¹³C-NMR spectra were recorded on a 700 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent.[1]
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Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray

Ionization (ESI) technique.[1]

Fluorescence Spectroscopy: Emission spectra were recorded in various solvents (DCM,

DMSO, MeOH, THF, and Toluene) at a concentration of 1.45 × 10⁻⁸ M.[1]

Visualized Experimental Workflow
The following diagram illustrates the general synthetic pathway for producing substituted 2-

aminonicotinonitrile analogues.
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Caption: Synthetic pathway for 2-aminonicotinonitrile analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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